3-Chloro-4-isobutylpyridine
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Overview
Description
3-Chloro-4-isobutylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chlorine atom at the third position and an isobutyl group at the fourth position makes this compound a unique derivative of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isobutylpyridine can be achieved through various methods. One common approach involves the alkylation of nitropyridines via vicarious nucleophilic substitution. This process includes the formation of a Meisenheimer-type adduct followed by base-induced β-elimination of sulfinic acid . Another method involves the reaction of pyridine and substituted pyridines with N₂O₅ in an organic solvent to form N-nitropyridinium ions, which can then be reacted with SO₂/HSO₃⁻ in water to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-Chloro-4-isobutylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-isobutylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-propylpyridine: Similar in structure but with a propyl group instead of an isobutyl group.
4-Chloro-3-isobutylpyridine: The positions of the chlorine and isobutyl groups are reversed.
3-Chloro-4-methylpyridine: Contains a methyl group instead of an isobutyl group.
Uniqueness
3-Chloro-4-isobutylpyridine is unique due to the specific positioning of the chlorine and isobutyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
3-chloro-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
OQRSWQQQWXMRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NC=C1)Cl |
Origin of Product |
United States |
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